Cytotoxic Potency Comparison: 2-Oxo-1,2-dihydropyridine-3-carbonitrile Scaffold vs. Doxorubicin
In a study of 1,4,6-trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles, a compound with a close structural relationship to CAS 90110-69-3 (differing only in the 1- and 4-substituents) was identified as the most active cytotoxic agent in the series. This analog demonstrated significant potency against the colon HT29 carcinoma cell line, being 2.5 times more active than the standard chemotherapeutic agent doxorubicin [1]. This highlights the potential of the core scaffold present in CAS 90110-69-3 as a privileged structure for anticancer activity.
| Evidence Dimension | Cytotoxic activity (IC50 fold-difference) |
|---|---|
| Target Compound Data | N/A (Data for a closely related analog of CAS 90110-69-3 from the same 2-oxo-1,2-dihydropyridine-3-carbonitrile class) |
| Comparator Or Baseline | Doxorubicin (standard chemotherapeutic) |
| Quantified Difference | Analog was 2.5 times more active than doxorubicin |
| Conditions | In vitro cytotoxicity assay against colon HT29 carcinoma cell line |
Why This Matters
This class-level inference suggests that CAS 90110-69-3, as a core scaffold, may serve as a superior starting point for developing potent anticancer agents compared to scaffolds not showing this level of activity against a reference standard.
- [1] Hassan M Faidallah et al. 'Synthesis of Some 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles and Their Biological Evaluation as Cytotoxic and Antimicrobial Agents'. Arch Pharm (Weinheim). 2015 Nov;348(11):824-834. doi: 10.1002/ardp.201500175. View Source
